molecular formula C25H19ClO5 B4842301 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

Cat. No. B4842301
M. Wt: 434.9 g/mol
InChI Key: LNGNWUPPUQZVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as Clomeleon, which is a genetically-encoded fluorescent protein used in neuroscience research.

Mechanism of Action

Clomeleon works by binding to calcium ions, which causes a conformational change in the protein structure, resulting in fluorescence. This allows researchers to visualize changes in calcium signaling in real-time.
Biochemical and Physiological Effects:
Clomeleon has been shown to have no significant biochemical or physiological effects on cells or tissues. It is a non-toxic and non-invasive tool for studying neuronal activity.

Advantages and Limitations for Lab Experiments

The advantages of using Clomeleon in lab experiments include its high sensitivity, specificity, and temporal resolution. It also allows for non-invasive imaging of neuronal activity. The limitations of using Clomeleon include its relatively low signal-to-noise ratio and the need for genetic modification of cells or tissues.

Future Directions

There are several future directions for the use of Clomeleon in scientific research. These include:
1. Development of improved versions of Clomeleon with higher signal-to-noise ratios and faster kinetics.
2. Use of Clomeleon in combination with other fluorescent proteins to study complex neuronal circuits.
3. Application of Clomeleon in studying calcium signaling in non-neuronal cells.
4. Use of Clomeleon in drug discovery and development for neurological disorders.
5. Development of new imaging techniques to improve the spatial resolution of Clomeleon.
In conclusion, Clomeleon is a valuable tool for studying neuronal activity in scientific research. Its high sensitivity and specificity make it a powerful tool for imaging calcium signaling in real-time. With continued research, Clomeleon has the potential to contribute to the development of new treatments for neurological disorders.

Scientific Research Applications

Clomeleon has been extensively used in neuroscience research as a genetically-encoded fluorescent protein. It has been used to study various aspects of neuronal activity, including calcium signaling, synaptic transmission, and neural circuitry.

properties

IUPAC Name

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClO5/c1-15-23(30-14-22(27)17-3-7-18(26)8-4-17)12-11-20-21(13-24(28)31-25(15)20)16-5-9-19(29-2)10-6-16/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGNWUPPUQZVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one
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7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

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